[4-(Butanoyloxymethyl)cyclohexyl]methyl butanoate
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Overview
Description
[4-(Butanoyloxymethyl)cyclohexyl]methyl butanoate: is an organic compound that belongs to the class of esters It is characterized by a cyclohexane ring substituted with butanoyloxymethyl and butanoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Butanoyloxymethyl)cyclohexyl]methyl butanoate typically involves esterification reactions. One common method is the reaction between [4-(Hydroxymethyl)cyclohexyl]methanol and butanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
[4-(Hydroxymethyl)cyclohexyl]methanol+Butanoic acidH2SO4[4-(Butanoyloxymethyl)cyclohexyl]methyl butanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [4-(Butanoyloxymethyl)cyclohexyl]methyl butanoate can undergo oxidation reactions, particularly at the butanoyloxymethyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as hydroxide ions can replace the butanoate group, forming the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of alcohols and carboxylate salts.
Scientific Research Applications
[4-(Butanoyloxymethyl)cyclohexyl]methyl butanoate: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkages, which can be hydrolyzed in the body.
Industry: Utilized in the production of polymers and as a plasticizer in the manufacturing of flexible plastics.
Mechanism of Action
The mechanism of action of [4-(Butanoyloxymethyl)cyclohexyl]methyl butanoate involves the hydrolysis of its ester bonds in the presence of water or enzymes such as esterases. This hydrolysis results in the formation of [4-(Hydroxymethyl)cyclohexyl]methanol and butanoic acid. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
[4-(Acetoxymethyl)cyclohexyl]methyl acetate: Similar structure but with acetate groups instead of butanoate.
[4-(Propionyloxymethyl)cyclohexyl]methyl propionate: Similar structure but with propionate groups.
[4-(Hexanoyloxymethyl)cyclohexyl]methyl hexanoate: Similar structure but with hexanoate groups.
Uniqueness
- The length of the butanoate chain provides a distinct set of physical and chemical properties compared to shorter or longer ester chains.
[4-(Butanoyloxymethyl)cyclohexyl]methyl butanoate: has a unique balance of hydrophobic and hydrophilic properties due to its butanoate groups, making it suitable for specific applications in drug delivery and polymer production.
Properties
CAS No. |
6308-20-9 |
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Molecular Formula |
C16H28O4 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
[4-(butanoyloxymethyl)cyclohexyl]methyl butanoate |
InChI |
InChI=1S/C16H28O4/c1-3-5-15(17)19-11-13-7-9-14(10-8-13)12-20-16(18)6-4-2/h13-14H,3-12H2,1-2H3 |
InChI Key |
TYWVYIOSQQXLMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC1CCC(CC1)COC(=O)CCC |
Origin of Product |
United States |
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